molecular formula C26H22N6O2 B2430855 7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-93-3

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2430855
CAS No.: 898409-93-3
M. Wt: 450.502
InChI Key: DWLHNMREZABJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C26H22N6O2 and its molecular weight is 450.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

898409-93-3

Molecular Formula

C26H22N6O2

Molecular Weight

450.502

IUPAC Name

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C26H22N6O2/c1-29-23-22(24(33)30(2)26(29)34)31-16-21(18-10-4-3-5-11-18)28-32(25(31)27-23)15-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3

InChI Key

DWLHNMREZABJBR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

7,9-Dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that has attracted interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N6O2C_{26}H_{22}N_{6}O_{2}, with a molecular weight of 450.5 g/mol. The IUPAC name describes its intricate structure involving multiple aromatic and heterocyclic rings. The compound's unique configuration is expected to influence its biological interactions.

PropertyValue
Molecular FormulaC26H22N6O2
Molecular Weight450.5 g/mol
IUPAC Name7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
InChI KeyDWLHNMREZABJBR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the core triazino structure followed by the introduction of naphthalen-1-ylmethyl and phenyl groups through substitution reactions. Various reagents such as alkylating agents and reducing agents are employed to optimize yields and purity.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives of triazino[3,4-f]purines can inhibit cancer cell proliferation. For instance:

  • Case Study : A derivative similar to the target compound demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7) .

Antiviral Properties

Compounds in this class have been evaluated for their ability to inhibit viral replication:

  • Research Findings : Some derivatives have shown potent activity against hepatitis C virus (HCV) NS5B polymerase . The mechanism involves competitive inhibition at the active site of the enzyme.

Enzyme Inhibition

The compound may interact with specific enzymes or receptors:

  • Mechanism of Action : It is hypothesized that the compound binds to enzyme active sites due to its structural complementarity, potentially leading to inhibition or modulation of enzymatic activity .

The biological activity likely stems from its ability to interact with various biological targets:

  • Enzyme Binding : The compound's structure allows it to fit into enzyme active sites.
  • Signal Transduction Modulation : It may affect cellular signaling pathways by inhibiting or activating specific receptors.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group modifications. For example, analogous purine-dione derivatives are synthesized via:

  • Step 1: Formation of the purine core using a one-pot reaction under controlled temperature (e.g., 90°C) with solvents like DMF and POCl₃ .
  • Step 2: Introduction of substituents (e.g., naphthalen-1-ylmethyl) via nucleophilic substitution or Friedel-Crafts alkylation .
  • Step 3: Final purification via recrystallization (ethanol/water) or column chromatography. Intermediates are confirmed using ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and IR (C=O stretches at ~1700 cm⁻¹) .

Q. Which spectroscopic methods are critical for structural confirmation?

A combination of ¹H NMR , ¹³C NMR , IR , and HRMS is essential:

  • NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and aromatic substituents .
  • IR : Identifies carbonyl (1700–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₃N₅O₂: 434.1932) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity?

Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at 90°C due to reduced side reactions
Reaction Time6–12 hoursProlonged time increases purity but risks decomposition
SolventDMF/EtOHPolar aprotic solvents enhance nucleophilicity
Advanced tools like AI-driven simulations (e.g., COMSOL Multiphysics) can model reaction kinetics and predict optimal conditions .

Q. What computational approaches predict the compound’s biological activity?

  • Molecular Docking : Screens against target proteins (e.g., kinases) to identify binding affinities. Substituents like the naphthalenyl group enhance hydrophobic interactions .
  • QSAR Modeling : Correlates electronic properties (e.g., HOMO/LUMO energies) with observed activities (e.g., anti-inflammatory EC₅₀ values) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?

  • Hypothesis Testing : Re-examine sample purity (e.g., via HPLC) and solvent effects on NMR shifts .
  • Cross-Validation : Compare HRMS isotopic patterns with theoretical values to rule out adducts .
  • Theoretical Frameworks : Align observations with established reaction mechanisms (e.g., steric hindrance altering expected shifts) .

Methodological Guidance for Research Design

Q. How to design experiments assessing structure-activity relationships (SAR)?

  • Variable Selection : Modify substituents (e.g., replace naphthalenyl with fluorophenyl) and test biological endpoints (e.g., IC₅₀ in cancer cell lines) .
  • Control Groups : Include unmodified purine-dione cores to isolate substituent effects.
  • Data Analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

  • Enzyme Assays : Measure inhibition of target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Gene Expression Profiling : Use RNA-seq to identify differentially expressed pathways post-treatment.
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Model Parameters : Adjust force fields in docking simulations or include solvent effects .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Compare findings with analogous compounds (e.g., triazoloquinazolinones in ) to identify trends.

Tables for Reference

Table 1. Analogous Compounds and Their Activities

Compound ClassStructural FeatureBiological Activity
TriazoloquinazolinonesChlorinated phenyl substituentAnticancer
Purine-dionesNaphthalenylmethyl groupAnti-inflammatory
ImidazopyridinesFluorobenzyl substitutionKinase inhibition

Table 2. Optimal Reaction Conditions for Analog Synthesis

ParameterValue RangeImpact on Purity
Temperature (°C)80–100Maximizes yield
SolventDMF/EtOHReduces byproducts
Catalyst Loading5–10 mol%Accelerates rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.